N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzoxazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzoxazole derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the benzoxazole ring.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide is unique due to the presence of the chlorophenyl group and the dimethoxybenzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C22H17ClN2O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-18-8-5-9-19(28-2)20(18)21(26)24-16-12-13(10-11-14(16)23)22-25-15-6-3-4-7-17(15)29-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
NVHCCDLPEHEKCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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